1H-Perfluorooctane

描述

Significance of PFAS as Emerging Contaminants

PFAS are widely recognized as emerging contaminants of concern. coventryrecycles.comresearchgate.net These are substances that have been detected in the environment but whose full risk to human health and the environment is not yet completely understood. researchgate.net The widespread use of PFAS has led to their presence in soil, water, and even the blood of people and animals across the globe. nih.govepa.gov Evidence suggests that exposure to certain PFAS may be linked to a variety of adverse health effects, including cancer, immune system dysfunction, and developmental issues. nih.govnews-medical.netresearchgate.net Their persistence and ability to bioaccumulate mean that even low levels of exposure over time can be a concern. nih.govlabellapc.com The ubiquitous nature of these chemicals and the potential for harm underscore the critical need for continued research and monitoring. epa.goveuropa.eu

Historical Context of PFAS Development and Industrial Applications

The journey of PFAS began in the 1930s and 1940s with the discovery of their unique properties. itrcweb.orgtechspray.com One of the earliest and most well-known applications was in the creation of Teflon by DuPont, which showcased the remarkable resistance of these chemicals to heat, water, and oil. techspray.com Following this, the use of PFAS expanded rapidly from the 1950s onwards, finding their way into a vast array of industrial and consumer products. itrcweb.orgtechspray.com

These applications span numerous sectors, including:

Aerospace and Automotive: Used for their durability and resistance to extreme conditions. itrcweb.orgtranscendinfra.com

Electronics: Utilized in the manufacturing of semiconductors and other components. itrcweb.orgmanufacturingdive.com

Construction: Incorporated into building materials for water resistance. itrcweb.org

Consumer Goods: Found in non-stick cookware, stain-resistant carpets and fabrics, waterproof clothing, and food packaging. techspray.comcoventryrecycles.com

Firefighting: A key component in aqueous film-forming foams (AFFF) used to extinguish flammable liquid fires. techspray.comenviro.wiki

The two primary manufacturing processes for creating PFAS are electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.org These processes have generated thousands of different PFAS compounds over the years. itrcweb.org

Classification and Nomenclature of Per- and Polyfluoroalkyl Substances

The term "PFAS" encompasses a large and diverse group of chemical compounds, with estimates ranging from over 4,700 to several million. labellapc.comwikipedia.org This vast number necessitates a structured system for classification and nomenclature. The Organization for Economic Cooperation and Development (OECD) provides a widely accepted framework for categorizing these substances. talema.com

Definition and Structural Characteristics of PFAS

PFAS are organofluorine compounds characterized by a chain of carbon atoms to which multiple fluorine atoms are attached. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts exceptional stability to these molecules. nih.gov

A key distinction within the PFAS family is between perfluoroalkyl and polyfluoroalkyl substances:

Perfluoroalkyl substances have fluorine atoms bonded to all carbon atoms in the alkyl chain, with the exception of any attached functional groups. clu-in.orgitrcweb.org

Polyfluoroalkyl substances have at least one carbon atom in the alkyl chain that is bonded to a hydrogen atom instead of a fluorine atom. enviro.wikiclu-in.org

The structure of PFAS typically consists of a hydrophobic and oleophobic (oil- and fat-repelling) fluorinated "tail" and a hydrophilic (water-loving) "head," which is a functional group. clu-in.org This amphiphilic nature is key to their surfactant properties. enviro.wiki

The OECD defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) carbon atom. wikipedia.orgmichigan.gov

Positioning of 1H-Perfluorooctane within PFAS Taxonomy

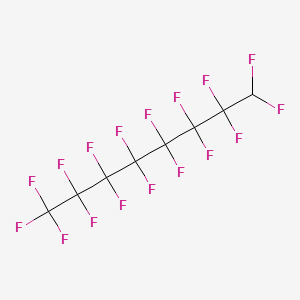

Based on its chemical structure, This compound is classified as a polyfluoroalkyl substance . This is because it contains a hydrogen atom, as indicated by the "1H" in its name, on one of the carbon atoms in its alkyl chain. enviro.wikiclu-in.org Specifically, it has a perfluorinated tail and a single hydrogen atom, making it a non-polymeric PFAS.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane |

| CAS Number | 335-65-9 |

| Molecular Formula | C₈HF₁₇ |

| Molecular Weight | 420.07 g/mol |

| Boiling Point | 118 °C (at 760 mm Hg) |

| Density | 1.758 g/mL (at 25 °C) |

Data sourced from various chemical suppliers and databases. synquestlabs.comscbt.comnist.govchemicalbook.com

Research Gaps and the Imperative for Comprehensive Studies on Specific PFAS Analogs like this compound

Despite decades of use and growing research, significant knowledge gaps remain regarding the vast number of PFAS compounds. epa.gov Much of the existing research has focused on a limited number of "legacy" PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). enviro.wikinih.gov This leaves thousands of other PFAS analogs, including this compound, with limited data on their environmental fate, transport, and potential health effects. epa.govresearchgate.net

The complexity and sheer number of PFAS chemicals present a major challenge to researchers. nih.govepa.gov There is a critical need for more comprehensive studies on individual PFAS compounds to understand their specific properties and risks. researchgate.netservice.gov.uk This includes research into their potential for bioaccumulation, toxicity, and the mechanisms by which they might cause harm. researchgate.net Understanding the behavior of specific analogs like this compound is essential for developing effective risk assessment strategies and potential remediation technologies. service.gov.uk The focus on a broader range of PFAS is crucial for protecting human health and the environment from the potential impacts of this large and persistent class of chemicals. archives.gov

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHBUUBXEQUIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187143 | |

| Record name | 8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-65-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for Detection and Quantification of 1h Perfluorooctane

Chromatographic Techniques for PFAS Analysis

Chromatographic methods are central to the separation and analysis of complex mixtures containing per- and polyfluoroalkyl substances (PFAS), including 1H-Perfluorooctane. These techniques are often coupled with mass spectrometry for definitive identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely utilized technique for the analysis of a broad range of PFAS in various matrices. lcms.czrestek.comlcms.cz Its high sensitivity and specificity make it suitable for detecting trace levels of these compounds. lcms.cz Standardized methods, such as U.S. EPA Method 533 and 8327, outline procedures for the extraction of PFAS from samples like drinking water, surface water, groundwater, and wastewater, followed by LC-MS/MS analysis. restek.comepa.gov

The typical workflow involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences, followed by injection into the LC-MS/MS system. epa.govnih.gov To mitigate background contamination from the analytical instrumentation itself, a delay column is often employed to separate any system-related PFAS from the analytes of interest in the sample. The use of isotope dilution, where isotopically labeled internal standards are added to the sample, is a common practice to ensure accurate quantification. epa.gov

Research has demonstrated the successful application of LC-MS/MS for the quantitative determination of numerous PFAS, including fluorotelomer sulfonates like 1H,1H,2H,2H-perfluorooctane sulfonic acid (6:2 FTS), a compound structurally related to this compound. lcms.cznih.gov Method detection limits in the low nanogram-per-liter (ng/L) range are achievable, highlighting the sensitivity of this technique. lcms.cz

Table 1: Selected LC-MS/MS Methods for PFAS Analysis

| Method | Matrix | Key Analytes Mentioned | Detection Technique |

|---|---|---|---|

| U.S. EPA Method 533 | Drinking Water | Includes 1H,1H,2H,2H-Perfluorooctane sulfonic acid (6:2 FTS) | LC-MS/MS epa.gov |

| U.S. EPA Method 8327 | Surface water, groundwater, wastewater | Includes 1H,1H,2H,2H-Perfluorooctane sulfonic acid | LC-MS/MS restek.com |

| ASTM D7979 | Water | Includes Sodium 1H,1H,2H,2H-perfluorooctane sulfonate (6:2 FTS) | LC-MS/MS lcms.cz |

| In-house validated method | Food and Feed | Includes 1H,1H,2H,2H-Perfluorooctane Sulfonic Acid | LC-MS/MS fda.gov |

For volatile fluorinated compounds such as this compound, gas chromatography-mass spectrometry (GC-MS) is a more suitable analytical technique. epa.gov The U.S. EPA has developed Other Test Method 50 (OTM-50), a performance-based method for the sampling and analysis of volatile fluorinated compounds (VFCs) from stationary sources. restek.comepa.gov This method involves collecting air emission samples in passivated stainless-steel canisters and subsequent analysis by GC-MS. restek.com this compound is explicitly listed as a target analyte in OTM-50. epa.govrestek.comnutechinst.com

The analytical process can be enhanced by using thermal desorption (TD) in conjunction with GC-MS, which allows for the analysis of trace-level volatile and semi-volatile PFAS vapors in the air. anchem.pl GC-MS can also be employed for the identification of impurities in perfluorocarbon liquids. researchgate.net For instance, GC/MS analysis has been used to identify impurities in perfluorooctane (B1214571) (PFO) batches. researchgate.net

Table 2: GC-MS Methods for Volatile Fluorinated Compounds

| Method | Matrix | Target Analytes | Detection Technique |

|---|---|---|---|

| U.S. EPA OTM-50 | Stationary source emissions | 30 volatile fluorinated compounds, including this compound | GC-MS epa.govrestek.comepa.gov |

| In-house developed method | Stationary source emissions | 30 volatile PFAS, including this compound | Canister sampling with pre-concentration and GC-MS nutechinst.com |

| Research method | Air | Volatile and semi-volatile PFAS vapors | Thermal desorption GC-MS anchem.pl |

| Impurity Analysis | Perfluorocarbon liquids | Impurities in PFO | GC/MS researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Spectroscopic and Nuclear Magnetic Resonance (NMR) Approaches

Spectroscopic and NMR techniques provide valuable structural information and can be used for both identification and quantification of fluorinated compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds by providing information about the number and chemical environment of protons in a molecule. jchps.comslideshare.net In the context of fluorinated compounds, ¹H NMR can be used to identify the hydrogen atoms within the molecule, such as the single proton in this compound.

Furthermore, ¹H NMR-based metabolomics has been utilized to investigate the biological responses of organisms to PFAS exposure. mdpi.comnih.govpublish.csiro.audntb.gov.uanih.gov These studies analyze changes in the metabolic profile of an organism upon exposure to substances like perfluorooctane sulfonate (PFOS), a structurally related compound to this compound. By monitoring the fluctuations of various metabolites, researchers can gain insights into the toxic mechanisms of these contaminants. mdpi.compublish.csiro.au

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly specific and sensitive technique for the analysis of fluorinated compounds. rsc.orglcms.czrsc.orgdss.go.th The ¹⁹F nucleus has a high natural abundance (100%) and a sensitivity that is approximately 83% of the proton nucleus, making it an excellent nucleus for NMR studies. dss.go.thacs.org A key advantage of ¹⁹F NMR is the large chemical shift range, which minimizes the likelihood of peak overlap and simplifies spectral interpretation. lcms.czdss.go.th

This technique allows for the direct detection and quantification of fluorinated compounds in complex mixtures, often without the need for extensive sample preparation or separation. rsc.orgrsc.org ¹⁹F NMR can provide detailed structural information through the analysis of chemical shifts and coupling constants (¹⁹F-¹⁹F and ¹H-¹⁹F). lcms.cz It has been successfully applied to the analysis of various fluorinated compounds in environmental and biological samples. dss.go.thscholaris.ca

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and quantification of known and unknown compounds, including impurities. epa.govwaters.comresearchgate.net HRMS provides high mass accuracy and resolution, which allows for the determination of elemental compositions and the confident identification of compounds. waters.comnih.gov

In the context of PFAS analysis, HRMS is used for both targeted and non-targeted screening. epa.govnorden.orgacs.org Non-targeted analysis with HRMS is particularly valuable for discovering novel PFAS and transformation products in environmental and biological samples for which analytical standards may not be available. researchgate.netacs.org The high sensitivity of modern HRMS instruments allows for the detection of trace contaminants. researchgate.net For instance, HRMS has been used to quantify the migration of 40 different PFAS from microwave popcorn bags. nih.gov The combination of liquid or gas chromatography with HRMS (LC-HRMS or GC-HRMS) provides a powerful platform for the comprehensive analysis of complex PFAS mixtures. norden.orgemblasproject.org

19F NMR for Fluorine-Specific Detection

Emerging Sensor Technologies for In Situ and Real-Time Monitoring

The development of sensor technologies for the on-site and immediate monitoring of PFAS, including this compound, is a rapidly advancing field. Conventional laboratory methods, while accurate, are often costly and time-consuming, creating a demand for faster, portable alternatives for field use. battelle.orgnih.gov These emerging technologies aim to provide rapid screening to identify contaminated sites and monitor remediation efforts in real time. acs.orgserdp-estcp.mil

Biosensors and Optical Techniques for PFAS Detection

Biosensors and optical methods represent a significant frontier in PFAS detection. These technologies leverage biological molecules and light-based principles to identify and quantify contaminants.

Biosensors operate by converting a specific biological interaction between a target analyte and a biorecognition element into a measurable signal. battelle.orggoogle.com

Bioaffinity-Based Sensors: These sensors utilize proteins, antibodies, or synthetic aptamers that have a high affinity and specificity for PFAS molecules. battelle.orggoogle.commdpi.com For instance, programs are underway to screen vast libraries of protein variants to identify those that bind strongly to specific PFAS like PFOA. battelle.org The binding event can be translated into an electrochemical or optical signal. battelle.orgnorden.org Aptasensors, which use single-stranded DNA or RNA molecules (aptamers), are noted for their high selectivity and potential for miniaturization. mdpi.comkrakensense.com

Antibody-Based Detection: Researchers are developing antibodies that selectively bind to various PFAS compounds. google.com These can be incorporated into enzyme-linked immunosorbent assay (ELISA)-based formats, where the antibody-PFAS complex generates a detectable colorimetric or fluorometric signal. google.com

Optical Techniques employ various light-based phenomena to detect PFAS. These methods are attractive due to their adaptability and potential for rapid signal generation. nih.govmdpi.com

Fluorescence Sensors: This is the most common optical approach, where a fluorescent probe's light emission is altered upon interaction with a PFAS molecule. mdpi.com Some sensors operate on a "turn-off" mechanism, where the fluorescence of a material like a metal-organic framework (MOF) is quenched by the presence of PFAS. mdpi.com

Surface Plasmon Resonance (SPR): SPR sensors measure changes in the refractive index at the surface of a metal film (typically gold) when a target analyte binds to it. mdpi.comoptica.org This technique has been explored for PFAS detection, sometimes using functional layers like antibodies or molecularly imprinted polymers to enhance sensitivity and selectivity. optica.org

Colorimetric Sensors: These sensors produce a visible color change in the presence of PFAS, often by using organic cationic dyes that form ion pairs with the target compounds. norden.org This approach holds promise for simple, visual detection, potentially integrated into paper-based analytical devices. norden.org

While much of the development has focused on widely regulated compounds like PFOA and PFOS, the principles behind these sensors—targeting the unique properties of the carbon-fluorine bond or the surfactant nature of the molecules—are applicable to the broader class of PFAS, including this compound. acs.orgcdc.gov

Challenges in Environmental Matrix Interference and Detection Limits

Despite promising advancements, emerging sensor technologies face significant hurdles, primarily related to environmental matrix effects and achieving sufficiently low detection limits.

Environmental Matrix Interference: Environmental samples such as groundwater, surface water, and soil are complex mixtures. cdc.gov The presence of other substances can interfere with sensor accuracy and reliability.

Competing Molecules: Components like humic and fulvic acids, other organic matter, inorganic ions, and non-PFAS surfactants can produce false signals or mask the presence of the target analyte. cdc.govmdpi.com For example, the structure of sodium dodecyl sulfate (B86663) (SDS) is similar to some PFAS and can cause a similar response in certain sensors. cdc.gov

Physicochemical Conditions: Variations in environmental conditions such as pH, temperature, and ionic strength can alter the behavior and response of a sensor. mdpi.com

PFAS Co-contaminants: A sensor designed for a specific PFAS may face interference from other PFAS present in the same sample, which is a common scenario at contaminated sites. cdc.govmdpi.com

Detection Limits: A primary challenge for any analytical method is sensitivity. For PFAS, regulatory health advisory levels are often in the low parts-per-trillion (ppt) or nanogram-per-liter (ng/L) range. acs.org

Achieving Low Limits of Detection (LOD): While standard laboratory methods like LC-MS/MS can achieve LODs below 1 ng/L, many emerging sensors have LODs in the parts-per-billion (ppb) or even parts-per-million (ppm) range, which may be suitable for highly contaminated areas but not for general environmental monitoring. acs.orgnih.gov

Sensitivity vs. Portability: There is often a trade-off between a sensor's sensitivity and its suitability for field deployment. Highly sensitive laboratory instruments are generally not portable, while portable devices may struggle to reach the required detection limits. nih.govacs.org However, some advanced optical and electrochemical sensors have reported achieving detection limits in the low ppb or even ppt (B1677978) range under controlled conditions. acs.orgoptica.orgacs.org

Table 1: Comparison of Emerging Sensor Technologies for PFAS Detection

| Sensor Type | Detection Principle | Common Target Analytes | Reported Limits of Detection (LOD) | Key Challenges |

|---|---|---|---|---|

| Biosensor (Protein-based) | Bioaffinity binding causes a measurable signal | PFOA | <500 ppt (0.5 ppb) battelle.org | Specificity against other PFAS, stability in field |

| Optical (Fluorescence) | Quenching or enhancement of fluorescence | PFOA, PFOS | 6.4 ppb (PFOS), 4.9 ppb (PFOA) nih.gov | Interference from other carboxylic acids, matrix effects |

| Optical (SPR) | Change in refractive index upon binding | PFOA, PFBS | 1 ppb (PFBS), 10 ppb (PFOA) optica.org | Temperature sensitivity, non-specific binding |

| Electrochemical | Measures changes in electrical properties | PFOS | 10-20 ppt acs.org | Selectivity (e.g., PFBS interferes with PFOS detection) acs.org |

| Colorimetric | Visible color change from ion-pairing | PFOS | ~10 ppm (without preconcentration) norden.org | High LOD, requires sample enrichment for sensitivity |

Quality Assurance and Quality Control (QA/QC) in PFAS Analytical Chemistry

Rigorous Quality Assurance and Quality Control (QA/QC) procedures are fundamental to generating reliable and defensible data in the analysis of this compound and other PFAS. Given the low detection limits required and the potential for sample contamination, a robust QA/QC program is essential. itrcweb.orgepa.gov

Standard Reference Materials and Isotope Dilution Techniques

Standard Reference Materials (SRMs) are materials with a certified concentration of specific analytes. They are indispensable for analytical chemistry.

Method Validation: SRMs are used to validate the accuracy and precision of an analytical method before it is deployed for sample analysis. bcp-instruments.com

Ongoing Quality Control: Laboratories analyze SRMs alongside environmental samples as part of their ongoing QC checks to ensure the analytical system is performing correctly. epa.gov

Availability: A wide range of certified reference materials for numerous PFAS compounds, including native and isotopically labeled standards, are commercially available from various suppliers. accustandard.comlgcstandards.comlgcstandards.comesslabshop.com These are offered in different formats, such as neat materials, single solutions, or mixtures designed for specific regulatory methods like EPA Method 533 or 1633. bcp-instruments.comlgcstandards.com

Isotope Dilution is considered the gold standard for the quantification of PFAS in environmental samples, particularly those with complex matrices. pca.state.mn.usramboll.com

Principle: This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C instead of ¹²C) to the sample before any extraction or cleanup steps. bcp-instruments.compca.state.mn.us

Advantages: Since the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final analysis, the method can accurately correct for any loss of analyte during the extraction process and for signal suppression or enhancement caused by the sample matrix. pca.state.mn.usnih.gov This results in more accurate and reliable quantification compared to external or internal standard methods. pca.state.mn.usramboll.com

Application: Isotope dilution is a key component of several standard EPA methods, including Method 533 (for drinking water) and Method 1633 (for various environmental matrices). pca.state.mn.usbarr.com

Method Validation and Inter-laboratory Comparisons

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Standardized Methods: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed and validated several official methods for PFAS analysis, such as EPA 537.1, 533, and 1633. epa.govitrcweb.orgepa.gov These methods undergo rigorous validation, including single-laboratory and multi-laboratory studies, to establish their precision, accuracy, and robustness across different sample types. epa.gov

Performance Criteria: Validation studies generate data that define the method's performance characteristics, including method detection limits (MDL), limits of quantification (LOQ), and quality control acceptance criteria. epa.gov

Inter-laboratory Comparisons (also known as proficiency testing) are essential for ensuring consistency and comparability of data among different analytical laboratories.

Benefits: These studies help laboratories evaluate their performance against their peers, identify potential issues with their methods, and drive improvements in analytical accuracy across the industry. nist.govnih.gov Studies have shown that participation in such programs can lead to significant improvements in the relative standard deviation of results among labs over time. nih.gov They are also crucial for standardizing new analytical approaches, such as methods for measuring total extractable organofluorine (EOF). nih.gov

Table 2: Overview of Key EPA Methods and QA/QC Elements for PFAS Analysis

| Method | Target Matrix | Quantification Technique | Number of Analytes | Key QA/QC Feature |

|---|---|---|---|---|

| EPA 537.1 | Drinking Water | Internal Standard pca.state.mn.us | 18 epa.gov | Validated for clean water matrices. |

| EPA 533 | Drinking Water | Isotope Dilution pca.state.mn.usramboll.com | 25 ramboll.com | Focuses on short-chain PFAS; isotope dilution improves accuracy. |

| EPA 1633 | Wastewater, Surface Water, Groundwater, Solids, Tissues epa.gov | Isotope Dilution pca.state.mn.us | 40 epa.gov | Validated across multiple complex matrices; considered highly robust. barr.com |

| EPA 8327 | Non-drinking Water | External Standard ramboll.com | 24 ramboll.com | Rarely used due to higher quantitation limits from external calibration. ramboll.com |

Environmental Fate and Transport Mechanisms of 1h Perfluorooctane and Analogous Pfas

Environmental Distribution and Occurrence in Various Media

Per- and polyfluoroalkyl substances (PFAS) are recognized for their widespread distribution, stemming from industrial and consumer product use. harvard.eduanchorqea.com Precursor compounds, which can degrade into more persistent forms, are released into the environment through various pathways, including manufacturing emissions, leaching from landfills, the use of firefighting foams, and the discharge of effluent and biosolids from wastewater treatment plants. harvard.edu As a result, these compounds are detected globally in soil, sediment, water, and the atmosphere. anchorqea.com

Polyfluoroalkyl substances like fluorotelomer alcohols (FTOHs), which are analogous to 1H-Perfluorooctane, are frequently detected in aquatic systems. rsc.orgacs.org Wastewater treatment plants (WWTPs) act as significant channels for PFAS into the environment. rsc.org Studies have consistently identified FTOHs in the influent, effluent, and sludge of municipal WWTPs. acs.org For instance, an investigation of 12 WWTPs in China found that 8:2 FTOH was the most prevalent congener. acs.org

The concentrations of FTOHs and other PFAS can vary within the treatment process. An observed increase in the concentration of terminal perfluoroalkyl acids (PFAAs) in WWTP effluent is often attributed to the biotransformation of precursor compounds like FTOHs during treatment. acs.orgrsc.orgfrontiersin.org

| WWTP Matrix | 8:2 FTOH Concentration Range |

|---|---|

| Influent | 2.10–11.0 ng/L |

| Secondary Effluent | 3.05–12.4 ng/L |

| Sludge (dry weight) | 0.36–1.91 ng/g |

Once in aquatic environments, FTOHs can undergo further transformation. Besides microbial degradation, they are known to undergo photolysis, a process promoted by nitrate (B79036) and hydroxyl radicals, which converts them into perfluorocarboxylic acids (PFCAs). rsc.orgoup.com this compound itself has been identified as a biotransformation product in aquatic organisms. In one study, it was detected in the liver of carp (B13450389) exposed to perfluoroalkyl phosphinic acids (PFPiAs) and was presumed to be a transient intermediate that subsequently oxidizes to perfluorooctanoic acid (PFOA). nih.govmdpi.com

Soil and sediments are significant reservoirs for PFAS, including this compound and its analogs. rsc.org Contamination of terrestrial environments often results from the land application of contaminated biosolids or sewage sludge, irrigation with treated wastewater, and the use of aqueous film-forming foams (AFFF). harvard.edumsu.edu In soil and sludge, FTOHs are known to biotransform into PFCAs. rsc.org The rate of this degradation is influenced by environmental conditions; aerobic conditions facilitate faster degradation compared to anaerobic conditions. rsc.org

Studies have shown that some polyfluoroalkyl substances can be taken up by plants from the soil. rsc.org For example, this compound was detected in the roots and shoots of wheat exposed to bis(perfluorooctyl)phosphinic acid, indicating its formation and uptake within the plant system. nih.govmdpi.com Earthworms exposed to perfluorooctane (B1214571) sulfonate (PFOS) in soil have also been studied to understand the metabolic response to PFAS contamination in terrestrial organisms. mdpi.comnih.gov

The physical properties of certain PFAS precursors, such as the volatility of FTOHs, allow them to exist in the gas phase and enter the atmosphere. nih.govtrccompanies.com Atmospheric release occurs from industrial manufacturing sites and volatilization from landfills. rsc.org Once airborne, these compounds can undergo long-range atmospheric transport, which is a key mechanism explaining the presence of their persistent degradation products, like PFCAs, in remote regions such as the Arctic. rsc.orgtrccompanies.com

The atmospheric transformation of FTOHs into PFCAs occurs through exposure to sunlight and oxygen over days to weeks. trccompanies.com The 8:2 FTOH, an analog of this compound, has an estimated atmospheric lifetime of approximately 20 days, which is sufficient for hemispheric distribution. oup.com Modeling studies have estimated that the atmospheric degradation of 8:2 FTOH could be responsible for 1% to 25% of the global levels of PFOA. rsc.org

Terrestrial Environments (Soil, Sediments)

Biotransformation and Biodegradation Studies

A significant aspect of the environmental fate of polyfluoroalkyl substances is their capacity to transform into other, often more persistent, PFAS compounds. nih.govenviro.wiki Compounds like this compound and FTOHs are considered precursors because they can be biologically or abiotically altered, leading to the formation of terminal degradation products such as PFCAs. enviro.wikiutoronto.ca

Microbial activity is a primary driver for the transformation of FTOHs in the environment. utoronto.canih.gov Aerobic biodegradation of 8:2 FTOH has been demonstrated in various systems, including mixed microbial cultures and activated sludge. utoronto.caacs.org The primary degradation half-life for FTOHs can be rapid, often less than two days in both mixed bacterial cultures and soil under aerobic conditions. epa.gov

The generally accepted microbial degradation pathway for an n:2 FTOH involves several steps. rsc.orgutoronto.canih.gov

Oxidation to Aldehyde: The alcohol group is first oxidized to form a fluorotelomer aldehyde (FTAL).

Oxidation to Carboxylic Acid: The aldehyde is subsequently oxidized to a fluorotelomer carboxylic acid (FTCA).

Further Transformation: The resulting FTCA undergoes further transformation, often through a β-oxidation mechanism, which shortens the carbon chain and ultimately yields persistent PFCAs. utoronto.canih.gov

However, the degradation pathway is not always straightforward and can be subject to limitations. The environmental matrix plays a crucial role; for example, studies on 6:2 FTOH showed that while perfluorohexanoic acid (PFHxA) was the expected major terminal metabolite, perfluoropentanoic acid (PFPeA) was observed in the greatest yield in soil, indicating a preference for alternative degradation pathways in that specific environment. epa.gov

The biotransformation of FTOHs is a well-established source of environmentally persistent PFCAs. utoronto.canih.gov The specific metabolites formed depend on the starting precursor. For instance, 8:2 FTOH is a known precursor to PFOA, while 6:2 FTOH degrades to form PFHxA and PFPeA. rsc.orgepa.gov

This compound itself is a notable metabolite formed from the biological cleavage of the carbon-phosphorus (C-P) bond in certain perfluoroalkyl phosphinic acids (PFPiAs), such as C8/C8 PFPiA. nih.govsemanticscholar.org This transformation has been observed in rats, carp, and wheat. nih.govmdpi.com Once formed, this compound does not persist as such in biological systems but is further oxidized. Studies in carp suggest a sequential oxidation of this compound to a perfluorooctyl alcohol, then a perfluorooctyl aldehyde, and finally to the highly stable terminal metabolite, PFOA. nih.govmdpi.com

Research has also identified a range of intermediate and novel transformation products during FTOH biodegradation. These include unsaturated fluorotelomer acids (FTUCAs) and secondary FTOHs (sFTOHs). rsc.orgutoronto.ca More recent studies have even identified 1H-perfluoroalkane-like compounds, such as 1H-perfluoroheptane, as transformation products of 8:2 FTOH, further expanding the known biotransformation pathways. researchgate.net

| Parent Compound | Observed Metabolites | System/Organism |

|---|---|---|

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 8:2 FTAL, 8:2 FTCA, 8:2 FTUCA, PFOA | Mixed Microbial Culture |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | PFPeA, PFHxA, 5-3 Acid, 5-2 sFTOH | Aerobic Soil |

| bis(perfluorooctyl)phosphinic acid (C8/C8 PFPiA) | This compound, Perfluorooctane Phosphonic Acid (PFOPA), PFOA | Rat, Carp, Wheat |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 1H-perfluoroheptane, 7:2 sFTOH, PFOA | Aerobic Soil |

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| 1H-PFO | This compound |

| 4:2 FTOH | 1H,1H,2H,2H-Nonafluoro-1-hexanol |

| 5-2 sFTOH | F(CF2)5CHOHCH3 |

| 5-3 Acid | F(CF2)5CH2CH2COOH |

| 6:2 FTOH | 1H,1H,2H,2H-Perfluorooctanol |

| 8:2 FTOH | 1H,1H,2H,2H-Perfluoro-1-decanol |

| 8:2 FTAL | 8:2 Fluorotelomer Aldehyde |

| 8:2 FTCA | 8:2 Fluorotelomer Carboxylic Acid |

| 8:2 FTUCA | 8:2 Fluorotelomer Unsaturated Acid |

| 10:2 FTOH | 1H,1H,2H,2H-perfluorododecan-1-ol |

| C8/C8 PFPiA | bis(perfluorooctyl)phosphinic acid |

| PFAAs | Perfluoroalkyl Acids |

| PFCAs | Perfluorocarboxylic Acids |

| PFOPA | Perfluorooctane Phosphonic Acid |

| PFOA | Perfluorooctanoic Acid |

| PFOS | Perfluorooctane Sulfonate / Perfluorooctanesulfonic acid |

| PFPeA | Perfluoropentanoic Acid |

| PFHxA | Perfluorohexanoic Acid |

| 1H-perfluoroheptane | F(CF2)6CF2H |

Microbial Degradation Pathways and Limitations

Bioaccumulation and Biomagnification Potential

The potential for this compound and its analogs to accumulate in living organisms and magnify through the food chain is a significant area of environmental concern. This section explores the mechanisms behind their uptake and the subsequent risks posed to ecosystems.

Trophic Transfer and Ecological Risk Assessment

Trophic transfer, the movement of contaminants up the food chain, is a significant concern for PFAS due to their persistence and bioaccumulative nature. Biomagnification occurs when the concentration of a substance increases at successively higher levels in a food chain.

Studies have demonstrated the biomagnification of various PFAS, including PFOS, in both aquatic and terrestrial food webs. researchgate.netnih.govacs.org Trophic magnification factors (TMFs), which quantify the average concentration increase per trophic level, have been calculated for several PFAS. For instance, in a freshwater food web in Taihu Lake, China, perfluorinated carboxylates (PFCAs) with 9-12 carbons showed significant biomagnification with TMFs ranging from 2.1 to 3.7. nih.gov The TMF for PFOS in the same food web was 2.9. nih.gov Similarly, a study in a remote Canadian terrestrial food chain (lichen-caribou-wolf) found that PFCAs with nine to eleven carbons and PFOS had TMFs ranging from 2.2 to 2.9 and 2.3 to 2.6, respectively. acs.org

The biomagnification potential of PFOS is considered high. waterquality.gov.au A biomagnification factor (BMF) of 5 has been recommended for the transfer from small fish to larger fish, and another BMF of 5 from larger fish to fish-eating mammals and birds. waterquality.gov.auwaterquality.gov.au This indicates that top predators are particularly at risk of accumulating high concentrations of these compounds. waterquality.gov.au For example, smallmouth bass, an apex predator in some aquatic systems, have been found to have high concentrations of PFOS. researchgate.net

Ecological risk assessments for PFAS often rely on species sensitivity distributions to estimate protective concentrations for ecosystems. researchgate.net While some assessments have concluded a negligible risk to soil ecosystems from PFOA at current levels, they also indicate that it may be more toxic than some other known endocrine-disrupting chemicals. researchgate.net The presence and persistence of PFOS in the environment, coupled with its toxicity and bioaccumulation potential, are a cause for concern for both the environment and human health. pops.int

Physicochemical Influences on Environmental Mobility and Persistence

The movement and longevity of this compound and its analogs in the environment are governed by a complex interplay of their chemical properties and the characteristics of the surrounding environmental matrices.

Impact of pH, Dissolved Organic Carbon, and Salinity

The behavior of PFAS in the environment is significantly influenced by physicochemical factors such as pH, the amount of dissolved organic carbon (DOC), and salinity. environment-agency.gov.uk

pH: The acidity or alkalinity of the water and soil plays a crucial role in the sorption (adherence) of PFAS to surfaces. For anionic PFAS like PFOS and PFOA, sorption to soil and sediment generally increases as the pH decreases. acs.org At lower pH values, the surfaces of minerals and organic matter can become more positively charged, leading to stronger electrostatic attraction with the negatively charged PFAS anions. nih.gov

Dissolved Organic Carbon (DOC): The presence of dissolved organic matter can have a dual effect. On one hand, PFAS can sorb to particulate organic carbon, which can limit their mobility. publish.csiro.au However, DOC in the water can also bind with PFAS molecules, keeping them in the dissolved phase and potentially increasing their transport distance. researchgate.netrsc.org

Salinity: In aquatic environments, salinity can enhance the sorption of PFAS to sediments. researchgate.netrsc.orgclemson.edu The presence of cations like Ca²⁺ and Mg²⁺ in saline water can facilitate the binding of anionic PFAS to negatively charged sediment particles. centreecotox.ch Studies have shown that PFOS sorption to sediment can be significantly higher in seawater compared to freshwater. centreecotox.ch This increased sorption at higher salinities could pose a greater risk to benthic (bottom-dwelling) organisms in estuarine and marine environments. researchgate.netrsc.org The bioconcentration of PFOS in fish has also been observed to be higher in saltwater compared to freshwater at high concentrations. clemson.edu

Sorption and Desorption Dynamics in Environmental Matrices

The processes of sorption (binding) and desorption (release) are critical in determining the fate and transport of PFAS in soil and sediment.

Sorption: The sorption of PFAS is influenced by both the properties of the PFAS molecule and the composition of the environmental matrix. Longer-chain PFAS generally exhibit stronger sorption than their shorter-chain counterparts. publish.csiro.au The type of functional group also matters, with sulfonates tending to sorb more strongly than carboxylates. publish.csiro.au

In soils and sediments, both organic carbon and mineral surfaces contribute to PFAS sorption. publish.csiro.au Hydrophobic interactions with organic matter are a primary driver for the sorption of long-chain PFAS. publish.csiro.au For soils with low organic content, or for cationic and zwitterionic PFAS, sorption to mineral surfaces through electrostatic interactions becomes more significant. publish.csiro.au The sorption process for PFOS in various soil particle sizes has been found to follow pseudo-second-order kinetics, involving both film diffusion and intraparticle diffusion. nih.gov

Desorption: Once sorbed to soil or sediment particles, PFOS does not readily desorb, indicating strong binding. centreecotox.ch This limited mobility suggests that soil and sediment can act as long-term sinks for these compounds. However, the potential for slow desorption over time means these matrices can also act as a continuing source of contamination to the surrounding environment. Methods to remove PFAS from solid matrices, such as using mineral acids and supercritical carbon dioxide extraction, have been investigated with varying success. nih.gov

Interactive Data Table: Factors Influencing PFOS Sorption

Click to view data

| Factor | Influence on PFOS Sorption | Environmental Implication |

|---|---|---|

| pH | Sorption generally increases with decreasing pH. acs.org | Higher mobility in alkaline soils and water. |

| Organic Carbon | Sorption increases with higher organic carbon content. publish.csiro.au | Soils and sediments rich in organic matter act as significant sinks. |

| Salinity | Sorption increases with higher salinity. researchgate.netrsc.org | Enhanced accumulation in estuarine and marine sediments. |

| Clay Content | Relationship with sorption is not consistently significant. centreecotox.ch | Other factors like organic matter content are often more dominant. |

| Cation Exchange Capacity (CEC) | No significant relationship identified with PFOS sorption. centreecotox.ch | Suggests electrostatic interactions are complex and not solely governed by CEC. |

Remediation Technologies for 1h Perfluorooctane Contamination

Adsorption-Based Technologies

Adsorption is a widely used and effective technique for removing PFAS, including 1H-Perfluorooctane, from water. mdpi.comajchem-a.commdpi.com This process involves the accumulation of the contaminant at the interface between a liquid and a solid phase. epa.gov

Granular Activated Carbon (GAC) and Emerging Adsorbents

Granular activated carbon (GAC) is the most studied and commonly used adsorbent for PFAS removal. epa.govclu-in.orggeneralcarbon.com Its high porosity and large surface area provide ample sites for contaminants to attach. epa.gov GAC, typically derived from materials like coal, wood, and lignite, has demonstrated high removal efficiencies for various PFAS, including those with longer carbon chains. epa.govresearchgate.net However, GAC's effectiveness can be lower for shorter-chain PFAS. epa.gov

Several emerging adsorbents are being investigated as alternatives or complements to GAC. These include:

Powdered Activated Carbon (PAC): PAC, with its smaller particle size, offers a greater surface area and shorter internal diffusion distances, often leading to higher reduction rates for PFAS compared to GAC. nih.gov

Ion Exchange Resins: These resins can effectively remove PFAS by exchanging ions with the contaminants in the water. researchgate.net Anion exchange resins have shown rapid adsorption kinetics, reaching equilibrium much faster than GAC in some studies. researchgate.net

Carbon Nanotubes (CNTs): CNTs have demonstrated high adsorption capacities for PFAS, with some studies showing significantly faster equilibration times compared to activated carbons. mdpi.com

Biochar: Derived from biomass, biochar is being explored as a cost-effective adsorbent for PFAS. researchgate.net

Metal-Organic Frameworks (MOFs): These materials have shown exceptionally high adsorption capacities for certain PFAS, far surpassing that of traditional GAC. researchgate.net For example, one study reported a PFOA adsorption capacity of 370 mg/g for an Fe-based MOF, compared to around 20 mg/g for GAC. researchgate.net

Porous Organic Polymers: Modified porous organic polymers have exhibited high removal efficiencies and uptake capacities for PFAS like PFOS. nih.gov

Table 1: Comparison of Adsorption Performance for Various Adsorbents

| Adsorbent | Target Compound(s) | Adsorption Capacity (mg/g) | Key Findings |

| Granular Activated Carbon (GAC) | PFOS/PFOA | ~20 (for PFOA) | Most studied; effective for long-chain PFAS. epa.govresearchgate.net |

| Powdered Activated Carbon (PAC) | PFOS/PFOA | Higher than GAC | Greater surface area leads to higher reduction. nih.gov |

| Anion Exchange Resin (AER) | PFOS/PFOA | High | Rapid adsorption kinetics. researchgate.net |

| Carbon Nanotubes (CNTs) | PFOS | >700 | Faster equilibration than activated carbon. mdpi.com |

| Metal-Organic Frameworks (MOFs) | PFOA | 370 | Significantly higher capacity than GAC. researchgate.net |

| Porous Organic Polymers | PFOS | 2,381 | Exceptionally high uptake capacity. nih.gov |

Optimization of Adsorption Conditions and Regeneration Methods

The efficiency of adsorption processes is influenced by several factors, including pH, contact time, and the presence of other organic matter. mdpi.cometsu.edu For instance, the adsorption of some PFAS on alumina (B75360) has been observed to decrease with increasing pH due to reduced electrostatic interaction. mdpi.com

A critical aspect of adsorption technology is the regeneration of the spent adsorbent material. Thermal regeneration is a common method, involving heating the adsorbent to high temperatures to destroy the adsorbed contaminants. nih.gov For GAC, this typically requires temperatures between 700°C and 900°C. nih.gov Chemical regeneration using solvents is another approach. researchgate.net Studies have shown that ethanol (B145695) can be effective in removing PFAS from activated carbon. researchgate.net However, regeneration processes can sometimes alter the physical and chemical properties of the adsorbent, potentially affecting its future performance. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the generation of highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants like this compound. mdpi.comalpha-purify.com These processes are being explored as destructive alternatives to adsorption.

Electrochemical Oxidation and Reduction

Electrochemical oxidation has emerged as a promising technology for the mineralization of PFAS. hep.com.cnncsu.edu This process uses an electric current to drive the degradation of contaminants at the surface of an electrode. The choice of electrode material is crucial for the efficiency of the process. Boron-doped diamond (BDD) electrodes and various mixed metal oxide anodes have been investigated. hep.com.cnresearchgate.net

Studies have shown that electrochemical oxidation can achieve high removal rates for certain PFAS. researchgate.net The degradation is initiated by electron transfer from the contaminant to the anode, leading to the formation of radicals that subsequently undergo defluorination and chain-shortening reactions. researchgate.net Operating parameters such as current density and pH can significantly influence the degradation rate. researchgate.net

Photochemical Oxidation

Photochemical oxidation utilizes light energy, often in the form of ultraviolet (UV) light, to initiate the degradation of pollutants. ncsu.eduuga.edu This can be done through direct photolysis, where the contaminant itself absorbs the light, or through photocatalysis, where a catalyst is used to enhance the process. mdpi.com

The combination of UV light with other oxidants like hydrogen peroxide (H2O2) or persulfate is a common AOP approach. alpha-purify.comafit.edu These combined processes generate highly reactive radicals that can attack and break down the strong carbon-fluorine bonds in PFAS molecules. alpha-purify.com Research has shown that UV-based AOPs can be effective in degrading PFAS, though challenges remain in optimizing these technologies for widespread application. alpha-purify.comresearchgate.net

Sonochemical Degradation

Sonochemical degradation, or sonolysis, employs high-frequency ultrasound to induce chemical reactions. cswab.org The process involves the formation and collapse of microscopic bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. pctsystems.com These extreme conditions can lead to the pyrolysis of PFAS molecules at the bubble-water interface. pctsystems.compctsystems.com

The effectiveness of sonochemical degradation is influenced by factors such as the frequency of the ultrasound, the initial concentration of the contaminant, and the presence of other substances in the water. pctsystems.comacs.org Studies have shown that sonolysis can effectively degrade PFAS, and its efficiency can sometimes be enhanced by combining it with other processes like ozonation. cswab.orgresearchgate.net

Table 2: Overview of Advanced Oxidation Processes for PFAS Remediation

| AOP Technology | Mechanism | Key Findings |

| Electrochemical Oxidation | Electron transfer at the anode surface leading to radical formation and degradation. researchgate.net | High removal rates achievable; electrode material and operating conditions are critical. hep.com.cnresearchgate.net |

| Photochemical Oxidation | UV light initiates photolysis or photocatalysis, often enhanced with oxidants like H2O2. mdpi.comalpha-purify.com | Effective in breaking down PFAS; optimization is ongoing. alpha-purify.comresearchgate.net |

| Sonochemical Degradation | High-frequency ultrasound creates cavitation bubbles, leading to pyrolytic degradation. pctsystems.com | Can degrade various PFAS; efficiency is affected by frequency and water matrix. pctsystems.comacs.org |

Thermal Degradation Techniques

Thermal treatment methods are employed to break down hazardous waste into less harmful substances. For compounds like this compound, these techniques involve high temperatures to sever the strong chemical bonds characteristic of fluorinated molecules.

Incineration and Pyrolysis Challenges for Fluorinated Compounds

The thermal treatment of fluorinated compounds such as this compound presents significant challenges primarily due to the exceptional strength of the carbon-fluorine (C-F) bond. This bond has a dissociation energy of approximately 490 kJ/mol, which is substantially higher than that of carbon-hydrogen (C-H) bonds (420 kJ/mol) or carbon-carbon (C-C) bonds (340 kJ/mol). nih.gov Consequently, incineration and pyrolysis require very high temperatures, often above 1000°C, and significant energy input to achieve complete destruction. serdp-estcp.milresearchgate.net

Incomplete combustion is a major concern, as it can lead to the formation of other persistent and potentially toxic per- and polyfluoroalkyl substances (PFAS) instead of complete mineralization to hydrofluoric acid (HF) and carbon dioxide (CO₂). nih.gov Even in advanced hazardous waste incineration facilities, studies show that certain fluorinated compounds can be released into the environment. nih.gov The thermal treatment of fluoropolymer dispersions, for instance, can result in the unintentional formation and release of other PFAS, ozone-depleting substances, and greenhouse gases. noharm.org Furthermore, the halogens released during combustion can cause corrosion in incinerators and other thermal facilities. noharm.org

Characterization of Byproducts from Thermal Treatment

The byproducts generated from the thermal treatment of fluorinated compounds are a critical area of study. Incomplete decomposition can yield a variety of products of incomplete combustion (PICs), including smaller-chain PFAS, which may be more mobile in the environment. nih.govitrcweb.org

Research has identified several byproducts from the thermal degradation of various PFAS. For example, the thermal decomposition of perfluorooctanoic acid (PFOA) has been shown to produce perfluorohept-1-ene, CO₂, and HF at temperatures below 600°C. researchgate.net At higher temperatures, a mixture of fluorinated compounds can be formed. A pilot-scale study on the thermal destruction of aqueous film-forming foam (AFFF) detected this compound and 1H-perfluoroheptane, suggesting a mechanistic pathway of incremental carbon removal. nih.gov Other identified byproducts from thermal processes include tetrafluoroethylene (B6358150) (C₂F₄), hexafluoropropylene (HFP), and octafluorocyclobutane. nih.gov Worryingly, some thermal byproducts, such as perfluorooctene and this compound itself (when formed from other precursors), are predicted to be carcinogenic, mutagenic, or toxic. amazonaws.com The low-temperature thermal treatment of PFAS-laden materials has been observed to generate volatile organic fluorine (VOF), including 1H-perfluoroalkanes and perfluoroalkenes. serdp-estcp.mil

Table 1: Selected Byproducts from Thermal Treatment of Fluorinated Compounds

| Precursor Compound Category | Thermal Process | Observed Byproducts | Source(s) |

|---|---|---|---|

| Fluoropolymers (e.g., PTFE) | Pyrolysis | Tetrafluoroethylene, Hexafluoropropylene, Octafluorocyclobutane, Perfluorooctanoic acid (PFOA) | noharm.orgnih.gov |

| Perfluorooctanoic acid (PFOA) | Thermal Decomposition | Perfluorohept-1-ene, Carbon Dioxide (CO₂), Hydrofluoric acid (HF), 1H-perfluorobutane | researchgate.net |

| Aqueous Film-Forming Foam (AFFF) | Incineration | This compound, 1H-perfluoroheptane, Tetrafluoroethylene (C₂F₄) | nih.gov |

| Perfluorononanoic acid (PFNA) | Thermal Degradation | Perfluorooctene, this compound | amazonaws.com |

| PFAS in Soil | Low-Temperature Heating | Volatile Organic Fluorine (VOF) including 1H-perfluoroalkanes and perfluoroalkenes | serdp-estcp.mil |

Emerging and Novel Remediation Approaches

Given the challenges associated with established remediation techniques, research has increasingly focused on developing innovative and more effective methods for treating this compound and other PFAS contamination.

Bioremediation (Limitations and Future Directions)

Bioremediation utilizes living organisms like bacteria, fungi, or plants to degrade or stabilize contaminants. acs.org It is considered an environmentally friendly and potentially cost-effective approach. acs.org However, the bioremediation of highly fluorinated compounds like this compound is exceptionally challenging. The strong C-F bond makes these molecules highly resistant to microbial degradation. srce.hr

Limitations:

Recalcitrance: Most studies have shown that long-chain PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS) and PFOA, are not significantly biotransformed under various environmental conditions. researchgate.netacs.org They are often considered dead-end products of the biotransformation of precursor compounds. acs.org

Co-metabolism: While some microorganisms, such as certain Pseudomonas species, have shown a limited ability to degrade specific PFAS, this often occurs under specific laboratory conditions, such as aerobic co-metabolism, where the microbe degrades the contaminant while feeding on another substrate. researchgate.netresearchgate.net

Incomplete Degradation: Biotransformation of larger PFAS precursors often results in the formation of more stable and persistent short-chain PFAS, which are also of environmental concern. acs.org

Future Directions: Future research in the bioremediation of PFAS is focused on overcoming these limitations. Key areas include identifying novel microbial species or consortia with enhanced degradative capabilities, exploring enzymatic degradation pathways, and optimizing environmental conditions to promote biotransformation. researchgate.net Genetic engineering and synthetic biology may also offer pathways to develop microorganisms specifically designed to break the C-F bond. Understanding the complex microbial degradation pathways and identifying the specific enzymes involved are critical steps toward developing effective in-situ bioremediation technologies. acs.org

Nanomaterial-Based Remediation

Nanotechnology offers promising avenues for the remediation of PFAS contamination through the use of engineered nanomaterials. These materials possess unique properties, such as a high surface-area-to-volume ratio and enhanced reactivity, which can be harnessed for both adsorption and degradation. nih.gov

Nanomaterials are primarily used in advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) to catalyze the destruction of PFAS. mdpi.compreprints.org For example, photocatalytic nanomaterials like titanium dioxide (TiO₂) and indium oxide can generate highly reactive species, such as hydroxyl radicals, under UV light, which can break down PFAS molecules. mdpi.commdpi.com Iron-based nanomaterials are also used in Fenton-like processes to generate these radicals. preprints.org Other approaches involve using nanomaterials as highly efficient adsorbents. Carbon nanotubes (CNTs) and titanate nanotubes, for instance, have a strong affinity for organic molecules and can effectively remove PFAS from water. mdpi.com A "trap-and-zap" mechanism has been proposed where nanomaterials first adsorb and concentrate the PFAS, after which a catalytic or electrochemical process degrades the captured contaminants. utep.edu

Table 2: Examples of Nanomaterials in PFAS Remediation

| Nanomaterial | Application | Mechanism | Efficacy Example | Source(s) |

|---|---|---|---|---|

| Titanium Dioxide (TiO₂) | Photocatalysis | Generates hydroxyl radicals under UV light to oxidize PFAS. | Pb-modified TiO₂ showed a degradation rate 32.5 times faster than pure TiO₂. | mdpi.com |

| Iron-modified Titanate Nanotubes (Fe/TNTs@AC) | Adsorption & Photocatalysis | Concentrates PFOA on the surface, followed by UV-induced degradation. | Reduced over 90% of surface-concentrated PFOA in 4 hours. | mdpi.com |

| Carbon Nanotubes (CNTs) | Adsorption | High surface area and affinity for organic molecules. | Used for removal of various environmental chemicals. | mdpi.com |

| Hexagonal Boron Nitride (h-BN) with UiO-66 | Adsorption & Catalysis | Enhances proximal adsorption to catalytic sites for a "trap-and-zap" effect. | Removal of 99.5% of PFOA and 70% defluorination in 3 hours. | utep.edu |

Foam Fractionation and Electrocoagulation

Foam fractionation and electrocoagulation are two emerging physical-chemical separation technologies that have shown high efficiency in removing PFAS from contaminated water.

Foam Fractionation: This technique exploits the surfactant nature of PFAS molecules. Air bubbles are sparged through a column of contaminated water. The hydrophobic tails of the PFAS molecules attach to the air-water interface of the bubbles, while their hydrophilic heads remain in the water. As the bubbles rise, they create a foam at the top of the column that is highly concentrated with PFAS. This foam is then collected and removed, effectively separating the contaminants from the bulk water. nih.govconcawe.eu Studies have demonstrated high removal efficiencies, particularly for long-chain PFAS. A pilot-scale system achieved up to 97% removal for PFOS. nih.gov However, the efficiency is generally lower for shorter-chain PFAS. nih.gov

Electrocoagulation (EC): EC is an electrochemical process where a direct current is passed through metal electrodes (typically iron or aluminum) submerged in the contaminated water. unl.edu The current causes the anode to dissolve, releasing metal ions that form metal hydroxides. These hydroxides act as coagulants, forming flocs that can remove contaminants through precipitation and adsorption. unl.edudtic.mil Research has shown that EC can be highly effective for PFAS removal. For example, using iron electrodes, a 100% removal of PFOS was achieved at pH 3 within 60 minutes. mdpi.com The effectiveness of EC can be influenced by several factors, including the electrode material, pH of the solution, and current density. unl.edumdpi.com

Table 3: Performance of Foam Fractionation and Electrocoagulation for PFAS Removal

| Technology | Target Compound(s) | Electrode/Method | Key Conditions | Removal Efficiency | Source(s) |

|---|---|---|---|---|---|

| Foam Fractionation | PFOS | Pilot-scale system | Industrial water | Up to 97% | nih.gov |

| Foam Fractionation | Total PFAS | Pilot-scale system | Industrial water | Up to 84% | nih.gov |

| Electrocoagulation | PFOS | Fe anode & cathode | pH 3, 60 min | ~100% | mdpi.com |

| Electrocoagulation | PFOS | Al-Zn anode-cathode | pH 7, 40 min | 100% | mdpi.com |

| Electrocoagulation | PFOA | Fe electrodes | - | 65% fluorine removal | mdpi.com |

Cost-Effectiveness and Sustainability of Remediation Strategies for this compound Contamination

Life Cycle Assessment (LCA) has become an essential tool for evaluating the environmental impacts of a product or process throughout its entire life, from the extraction of raw materials to its end-of-life. europa.eunih.govcopernicus.org For PFAS remediation, LCA helps to identify potential environmental trade-offs between different technologies, ensuring that the chosen solution does not create a new set of environmental problems. acs.org

Economic Evaluation of Remediation Technologies

The cost of remediating PFAS-contaminated sites can be substantial, with estimates for widespread contamination reaching billions of dollars. pca.state.mn.usresearchgate.net These costs are influenced by the type of technology used, the scale of contamination, and the specific characteristics of the site.

Established ex-situ technologies like Granular Activated Carbon (GAC) and Ion Exchange (IX) resins are commonly used for PFAS removal from water. clu-in.org While effective, these methods can have high operational costs associated with the replacement and disposal of spent media. battelle.org For instance, the cost of GAC includes not only the initial purchase but also the energy-intensive process of high-temperature incineration required to destroy the adsorbed PFAS compounds and regenerate the carbon. clu-in.orgcswab.org The cost to remove and destroy PFAS from municipal wastewater can be substantial, ranging from $2.7 million to $18 million per pound, depending on the facility's size. researchgate.net

In-situ remediation techniques, which treat the contamination in place, are emerging as a more cost-effective and sustainable alternative. These methods often have a lower carbon footprint because they avoid the energy consumption and waste generation associated with extraction and off-site treatment. clu-in.org For example, the use of colloidal activated carbon for in-situ sequestration has been shown to have a carbon footprint that is 40 to 70 times lower than traditional pump-and-treat systems. clu-in.org

Below is a comparative overview of the economic aspects of common remediation technologies applicable to this compound.

| Remediation Technology | Typical Application | Key Cost Drivers | Relative Cost-Effectiveness |

| Granular Activated Carbon (GAC) | Water Treatment (Ex-situ) | Media replacement, transportation, high-temperature regeneration/incineration. battelle.orgcswab.org | Moderate to High |

| Ion Exchange (IX) Resins | Water Treatment (Ex-situ) | Resin replacement/regeneration, disposal of regeneration waste. dtic.mil | Moderate to High |

| In-Situ Sequestration | Groundwater plume control | Initial injection of material (e.g., colloidal activated carbon). | High |

| High-Pressure Membranes (e.g., Reverse Osmosis) | Water Treatment (Ex-situ) | High energy consumption, management of concentrated waste stream. concawe.eu | Low to Moderate |

| Innovative Destructive Technologies | Water and Soil Treatment | High energy input, potential for byproduct formation. | Varies, often high at present |

Sustainability and Life Cycle Analysis

The sustainability of a remediation strategy extends beyond just the financial cost to include its environmental and social impacts. A comprehensive sustainability assessment considers factors such as greenhouse gas emissions, resource depletion, and ecological impact. copernicus.orgclu-in.org

A novel approach using a plant-based material, lignocellulose, to adsorb PFAS which are then broken down by microbial fungi, presents a potentially low-cost and sustainable alternative. ntnu.no This method, named Renewable Artificial Plant for In-Situ Microbial Environmental Remediation (RAPIMER), utilizes abundant and renewable resources. ntnu.no

The following table summarizes key sustainability indicators for different remediation technologies.

| Remediation Technology | Energy Consumption | Greenhouse Gas Emissions | Waste Generation | Resource Depletion | Overall Sustainability |

| Granular Activated Carbon (GAC) | High | High | High (spent carbon) | Moderate | Low to Moderate |

| Ion Exchange (IX) Resins | Moderate to High | Moderate to High | High (regeneration waste) | Moderate | Low to Moderate |

| In-Situ Sequestration | Low | Low | Low | Low | High |

| High-Pressure Membranes | Very High | Very High | High (concentrate) | Low | Low |

| Bioremediation (e.g., RAPIMER) | Low | Low | Very Low | Very Low | Very High |

Regulatory Frameworks and Policy Implications for 1h Perfluorooctane and Pfas

International and National Regulatory Efforts for PFAS

International cooperation and national legislation are central to addressing the challenges posed by PFAS. These efforts aim to restrict or eliminate the production and use of the most hazardous compounds within this class.

At the international level, the Stockholm Convention on Persistent Organic Pollutants (POPs) is a key treaty designed to protect human health and the environment from chemicals that remain intact for long periods, travel great distances, and accumulate in living organisms. dcceew.gov.auepa.govpops.int Several PFAS, including perfluorooctane (B1214571) sulfonic acid (PFOS), perfluorooctanoic acid (PFOA), and perfluorohexane (B1679568) sulfonic acid (PFHxS), are listed under this convention, signifying a global commitment to restrict or eliminate their use. enhesa.comsmartwatermagazine.comunep.organteagroup.com Countries that ratify the convention agree to take measures to reduce or eliminate the release of these POPs. dcceew.gov.au

In the European Union , a comprehensive regulatory framework governs PFAS. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires companies to register and evaluate the chemicals they produce and use. europa.euregask.com Specific PFAS can be designated as Substances of Very High Concern (SVHC), leading to stricter control measures. anthesisgroup.comnortonrosefulbright.com The EU's POPs Regulation implements the Stockholm Convention and has already established restrictions on PFOS and PFOA. smartwatermagazine.comanthesisgroup.com Furthermore, the EU is moving towards a broader restriction on all PFAS, with a proposal submitted by five member states to ban the manufacture and importation of approximately 10,000 PFAS substances to prevent regrettable substitutions. anthesisgroup.comrolandberger.com The recast Drinking Water Directive also sets limits for certain PFAS in drinking water. smartwatermagazine.comrolandberger.com

The United States has also taken significant steps to regulate PFAS. The Environmental Protection Agency (EPA) has been actively developing regulations and health advisories. itrcweb.org In April 2024, the EPA finalized the first-ever national, legally enforceable drinking water standard for six PFAS, including PFOA and PFOS. epa.govepa.gov This rule aims to reduce PFAS exposure for millions of people. epa.gov Additionally, PFOA and PFOS have been designated as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund, which facilitates the cleanup of contaminated sites. epa.gov3eco.com The EPA's PFAS Strategic Roadmap outlines a comprehensive approach to addressing PFAS, including expanding monitoring and research. epa.gov

Risk Assessment and Health Advisory Levels

Risk assessment is a critical component of managing PFAS, involving the identification and quantification of potential risks to human health and the environment. pca.state.mn.us This process informs the development of health advisory levels and regulatory standards.

The U.S. Environmental Protection Agency (EPA) has established health advisories for several PFAS in drinking water. These advisories are non-enforceable and non-regulatory, but they provide technical information to state agencies and public health officials on the health effects, analytical methodologies, and treatment technologies associated with drinking water contamination. In June 2022, the EPA issued updated interim health advisories for PFOA and PFOS at 0.004 parts per trillion (ppt) and 0.02 ppt (B1677978), respectively. federalregister.govtroutman.com Final health advisories were also issued for GenX chemicals at 10 ppt and perfluorobutane sulfonic acid (PFBS) at 2,000 ppt. federalregister.gov These advisories are based on the best available peer-reviewed science and reflect the levels at or below which adverse health effects are not anticipated to occur over a lifetime of exposure. federalregister.gov

Following the health advisories, the EPA has established legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS in drinking water as of April 2024. epa.govhklaw.com

| Compound | Final MCL (ppt) | Final MCLG (ppt) |

| PFOA | 4.0 | 0 |

| PFOS | 4.0 | 0 |

| PFNA | 10 | 10 |

| PFHxS | 10 | 10 |

| PFBS | Hazard Index | Hazard Index |

| GenX Chemicals | 10 | 10 |

| Mixtures of PFHxS, PFNA, PFBS, and GenX | 1.0 (Hazard Index) | 1.0 (Hazard Index) |

Data Source: U.S. Environmental Protection Agency, 2024 hklaw.com

In the European Union , the European Food Safety Authority (EFSA) conducts risk assessments for PFAS in food. europa.eu In 2020, EFSA established a new tolerable weekly intake (TWI) for the sum of four PFAS: PFOA, PFOS, perfluorononanoic acid (PFNA), and perfluorohexane sulfonic acid (PFHxS). bmuv.de This group TWI approach accounts for the combined exposure to multiple PFAS. europa.eu

Strategies for Phasing Out and Managing Legacy PFAS

The persistence of PFAS means that even after production ceases, these "forever chemicals" remain in the environment, creating a legacy of contamination. saferstates.org Strategies to address this include phasing out current uses and managing existing contamination.

Phasing Out PFAS: A primary strategy is to phase out the use of PFAS, particularly in non-essential applications. europa.eu This involves a transition to safer alternatives. Several jurisdictions are implementing phase-out plans. For instance, the EU's Chemicals Strategy for Sustainability aims to phase out PFAS use unless it is deemed essential. europa.eu Some EU member states are also taking individual action; for example, Denmark has proposed a national ban on PFAS in clothing, shoes, and waterproofing agents, expected to take effect in 2026. ul.com In the United States, several states have enacted policies to restrict PFAS in various products, such as food packaging and firefighting foam. saferstates.org

Managing Legacy Contamination: Managing legacy PFAS contamination requires a multi-faceted approach. This includes:

Site Identification and Investigation: Identifying sites with historical PFAS use, such as industrial facilities and firefighting training areas, is a crucial first step. nt.gov.au This is followed by detailed site investigations to characterize the extent of contamination in soil, groundwater, and surface water. nt.gov.aupublications.qld.gov.au

Remediation Technologies: Various remediation technologies are being developed and implemented to clean up contaminated sites. These include activated carbon filtration, ion exchange resins, and reverse osmosis for water treatment. innovationnewsnetwork.com Research is also ongoing into destructive technologies that can break down the strong carbon-fluorine bonds of PFAS molecules. innovationnewsnetwork.com

Best Management Practices: For ongoing industrial activities that may still involve PFAS, implementing best management practices can help minimize releases. This includes proper chemical storage, equipment maintenance, and employee training. epa.gov

Development of Non-Fluorinated Alternatives and Safer Substitutes

The increasing regulation and public concern surrounding PFAS have driven the search for safer, non-fluorinated alternatives. changechemistry.org The goal is to find substitutes that provide similar performance characteristics without the associated environmental and health risks.

A variety of alternatives are being explored across different applications:

Textiles and Apparel: For creating water- and stain-resistant fabrics, alternatives to PFAS-based durable water repellents (DWRs) are being developed. These include silicone-based and wax-based coatings, as well as tightly woven fabrics that provide natural water resistance. bluesign.com Advanced polymer coatings that are free of PFAS are also emerging. bluesign.com

Food Packaging: Alternatives to PFAS-coated paper and cardboard include materials made from paper, cardboard, and various plant-based materials. anthesisgroup.com